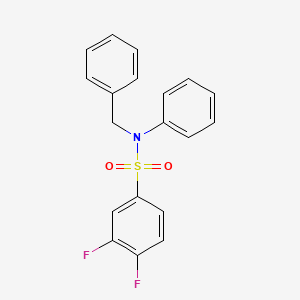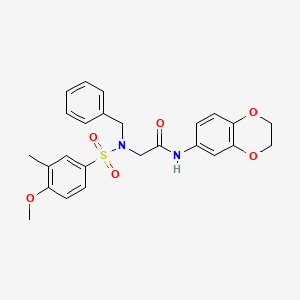![molecular formula C17H16N4O2S2 B4837390 1-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea](/img/structure/B4837390.png)
1-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea
Übersicht
Beschreibung
1-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea is a synthetic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom. This particular compound has garnered interest due to its potential biological activities, including anticancer properties .
Zukünftige Richtungen
The future directions for “N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-N’-(3-methoxyphenyl)urea” and similar compounds could involve further modifications in the 1,3,4-thiadiazole moiety to enhance their potency as anticonvulsant agents and reduce their toxicity . Additionally, these compounds could be explored for their potential in treating other conditions given their wide range of biological activities .
Wirkmechanismus
Target of Action
The primary target of this compound is the vascular endothelial growth factor receptor 2 (VEGFR-2) . VEGFR-2 plays a crucial role in mediating the response to VEGF, which is a signal protein produced by cells that stimulates the formation of blood vessels. By targeting VEGFR-2, the compound can inhibit angiogenesis, the process through which new blood vessels form from pre-existing vessels. This is particularly relevant in the context of cancer treatment, as tumors require a blood supply to grow and spread.
Mode of Action
The compound interacts with its target, VEGFR-2, by binding to its active site . This prevents the receptor from responding to VEGF, thereby inhibiting the signal transduction pathway that leads to angiogenesis. As a result, the growth and spread of cancer cells can be effectively limited.
Biochemical Pathways
The compound affects the VEGF/VEGFR-2 signaling pathway . When VEGF binds to VEGFR-2, it triggers a cascade of biochemical reactions that promote angiogenesis. By inhibiting this interaction, the compound disrupts this pathway, leading to a reduction in angiogenesis and, consequently, tumor growth.
Result of Action
The compound has been shown to have significant anticancer effects. It prevents the proliferation of various human cancer cells, including MCF-7, HepG2, A549, and HeLa cell lines . In particular, certain derivatives of the compound have shown promising activities against HeLa cancer cells . Moreover, these compounds induce apoptotic cell death and block the cell cycle at the sub-G1 phase .
Biochemische Analyse
Biochemical Properties
N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-N’-(3-methoxyphenyl)urea plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-N’-(3-methoxyphenyl)urea can disrupt the signaling pathways that are essential for cancer cell proliferation and survival .
Cellular Effects
The effects of N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-N’-(3-methoxyphenyl)urea on various types of cells and cellular processes have been extensively studied. This compound has been found to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation . Additionally, it affects cell signaling pathways, gene expression, and cellular metabolism. For instance, N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-N’-(3-methoxyphenyl)urea has been shown to downregulate the expression of genes involved in cell cycle progression and upregulate genes associated with apoptosis .
Molecular Mechanism
At the molecular level, N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-N’-(3-methoxyphenyl)urea exerts its effects through several mechanisms. It binds to the active sites of specific kinases, thereby inhibiting their activity and blocking downstream signaling pathways . This inhibition leads to the disruption of processes essential for cancer cell survival, such as cell cycle progression and DNA repair. Additionally, N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-N’-(3-methoxyphenyl)urea can induce changes in gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-N’-(3-methoxyphenyl)urea have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that continuous exposure to N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-N’-(3-methoxyphenyl)urea can lead to sustained inhibition of cancer cell growth and induction of apoptosis .
Dosage Effects in Animal Models
The effects of N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-N’-(3-methoxyphenyl)urea vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it may induce adverse effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve maximum therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-N’-(3-methoxyphenyl)urea is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites may retain some biological activity and contribute to the overall effects of the compound. Additionally, N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-N’-(3-methoxyphenyl)urea can influence metabolic flux and alter the levels of key metabolites involved in cellular processes .
Transport and Distribution
Within cells and tissues, N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-N’-(3-methoxyphenyl)urea is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and accumulation in target cells . The compound’s distribution is influenced by its lipophilicity, which allows it to cross cell membranes and reach intracellular targets .
Subcellular Localization
The subcellular localization of N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-N’-(3-methoxyphenyl)urea plays a crucial role in its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with kinases and other regulatory proteins . The compound’s localization is directed by specific targeting signals and post-translational modifications that ensure its delivery to the appropriate cellular compartments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea typically involves the reaction of 5-(benzylsulfanyl)-1,3,4-thiadiazole-2-amine with 3-methoxyphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Evaluated for its anticancer properties, particularly against HeLa cancer cells.
Industry: Potential use in the development of new materials with specific properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea: Another thiadiazole derivative with similar anticancer properties.
2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-1-[1,1’-biphenyl]-4-ylethylidene]acetohydrazide: A related compound with potential biological activities.
Uniqueness
1-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methoxyphenyl group enhances its lipophilicity, potentially improving its bioavailability and efficacy in biological systems.
Eigenschaften
IUPAC Name |
1-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(3-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S2/c1-23-14-9-5-8-13(10-14)18-15(22)19-16-20-21-17(25-16)24-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H2,18,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSQZZYCUZHAJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=NN=C(S2)SCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-furylmethyl)-4-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4837320.png)
![ethyl 2-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4837324.png)
![N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-methyl-3-nitrobenzamide](/img/structure/B4837326.png)
![3-chloro-N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}-4-methoxybenzamide](/img/structure/B4837347.png)
![ethyl 4-(4-chlorobenzyl)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B4837353.png)
![2-chloro-N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4837358.png)
![2-chloro-4-nitro-N-[2-(phenylsulfanyl)phenyl]benzamide](/img/structure/B4837362.png)
![2-(4-bromophenyl)-N-{3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}-4-quinolinecarboxamide](/img/structure/B4837368.png)

![methyl 2-{[(2-{[(2,4-difluorophenyl)amino]carbonothioyl}hydrazino)carbonothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4837384.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-ethylethanediamide](/img/structure/B4837398.png)
![METHYL (4Z)-1,2-DIMETHYL-5-OXO-4-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B4837405.png)

![N-(2,4-dichlorophenyl)-N'-[2-(difluoromethoxy)-5-methylphenyl]thiourea](/img/structure/B4837420.png)
